Hypoglaunine D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglaunine D involves the extraction of active ingredients from Tripterygium hypoglaucum. Typically, the plant material is subjected to ethanol extraction, followed by column chromatography to isolate the desired compound .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods are essential for obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hypoglaunine D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Hypoglaunine D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and anti-tumor properties.
Mechanism of Action
The mechanism of action of Hypoglaunine D involves the inhibition of HIV replication in H9 lymphocytes. It targets specific molecular pathways that are crucial for viral replication, thereby preventing the spread of the virus within the host . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the viral RNA synthesis and protein assembly processes .
Comparison with Similar Compounds
Hypoglaunine D is unique among sesquiterpene alkaloids due to its potent anti-HIV activity. Similar compounds include:
- Hypoglaunine A
- Hypoglaunine B
- Triptonine A
- Hyponine E
These compounds also exhibit antiviral properties but differ in their chemical structures and specific activities . This compound stands out for its higher efficacy and lower cytotoxicity compared to its analogues .
Properties
Molecular Formula |
C41H47NO19 |
---|---|
Molecular Weight |
857.8 g/mol |
IUPAC Name |
[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-18-19(2)35(48)60-32-30(56-21(4)44)34(59-24(7)47)40(17-54-36(49)25-11-13-52-15-25)33(58-23(6)46)29(55-20(3)43)28-31(57-22(5)45)41(40,39(32,9)51)61-38(28,8)16-53-37(50)27-14-42-12-10-26(18)27/h10-15,18-19,28-34,51H,16-17H2,1-9H3/t18?,19?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChI Key |
YEUMGQWGGSDHAE-PWIKAHHMSA-N |
Isomeric SMILES |
CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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